molecular formula C11H13FO4S B13061818 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid

Cat. No.: B13061818
M. Wt: 260.28 g/mol
InChI Key: ZAOGSGGDOFLEJR-UHFFFAOYSA-N
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Description

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid is a fluorosulfonyl-substituted aromatic acetic acid derivative. Its structure features a phenyl ring substituted with three methyl groups (at positions 2, 4, and 6) and a fluorosulfonyl (-SO₂F) group at position 3, with an acetic acid moiety (-CH₂COOH) attached to the ring (Figure 1). The fluorosulfonyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to non-sulfonated analogs. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .

Properties

Molecular Formula

C11H13FO4S

Molecular Weight

260.28 g/mol

IUPAC Name

2-(3-fluorosulfonyl-2,4,6-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H13FO4S/c1-6-4-7(2)11(17(12,15)16)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14)

InChI Key

ZAOGSGGDOFLEJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)-2,4,6-trimethylbenzene with acetic acid derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the trimethylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Chemical Reactions Analysis

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Key Observations:

Acidity : The fluorosulfonyl group in the target compound significantly lowers the pKa of the acetic acid group (~2.5–3.0) compared to analogs with methyl (-CH₃) or methoxy (-OMe) substituents (~4.5–5.0) .

Reactivity : The -SO₂F group is highly reactive, enabling nucleophilic substitution (e.g., with amines or alcohols), unlike inert methyl or methoxy groups .

Solubility : The diacetic acid analog (CAS 3537-60-8) exhibits higher water solubility due to dual carboxylate groups, whereas the trimethoxyphenyl variant () shows enhanced polarity from methoxy substituents .

Biological Activity

2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid, a compound featuring a fluorosulfonyl group attached to a trimethylphenyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its cytotoxicity, antiviral properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H15FNO4S
  • Molecular Weight : 295.32 g/mol
  • CAS Number : 1955518-67-8

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its cytotoxic and antiviral properties. The presence of the fluorosulfonyl group is significant as it can influence the compound's interaction with biological targets.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. The results are summarized in Table 1.

Cell LineCC50 (µM)Remarks
HeLa (cervical cancer)<80Moderate cytotoxicity observed
LLC-MK2 (monkey kidney)<20High cytotoxicity noted
MRC-5 (human lung fibroblast)>400Low toxicity
NCTC clone 929 (mouse connective tissue)<80Moderate cytotoxicity observed

The CC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant cytotoxicity against LLC-MK2 cells while showing lower toxicity in MRC-5 cells .

Antiviral Activity

Despite its promising cytotoxic profile, studies have shown that this compound exhibits limited antiviral activity. In a screening against various viruses such as HSV-1 and HCMV, it was found that the compound lacked significant antiviral effects at non-toxic concentrations . This suggests that while the compound may be effective as a cytotoxic agent against certain cancer cell lines, its potential as an antiviral agent may be limited.

Case Studies

Several case studies have investigated the biological effects of fluorinated compounds similar to this compound. These studies highlight the importance of structural modifications in enhancing biological activity:

  • Study on Fluorinated Analogues : Research indicated that fluorinated compounds often exhibit enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The introduction of fluorine atoms can significantly alter pharmacokinetic properties and improve efficacy .
  • Cytotoxicity in Cancer Therapy : A study focusing on various fluorinated compounds demonstrated that modifications to the phenyl ring could lead to increased cytotoxicity against HeLa cells. This underscores the potential for structural optimization in developing more effective anticancer agents .

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